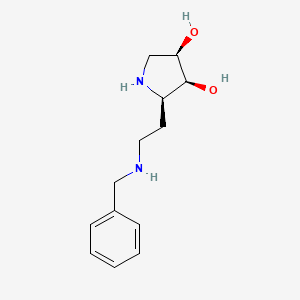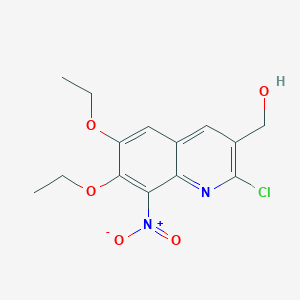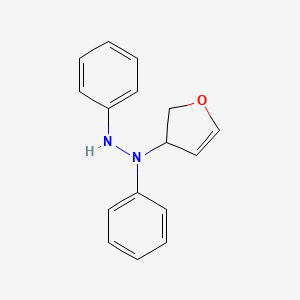
(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol is a chiral compound with a complex structure that includes a pyrrolidine ring, a benzylamino group, and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a dihydropyrrole derivative.
Introduction of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction, where a benzylamine reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the compound may produce various reduced derivatives.
科学的研究の応用
(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol has several scientific research applications, including:
Medicinal Chemistry: The compound may serve as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It can be used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential therapeutic effects.
作用機序
The mechanism of action of (2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group may play a key role in binding to these targets, while the hydroxyl groups may participate in hydrogen bonding interactions. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
(2R,3S,4R)-2-(2-(Methylamino)ethyl)pyrrolidine-3,4-diol: Similar structure but with a methylamino group instead of a benzylamino group.
(2R,3S,4R)-2-(2-(Ethylamino)ethyl)pyrrolidine-3,4-diol: Similar structure but with an ethylamino group instead of a benzylamino group.
Uniqueness
(2R,3S,4R)-2-(2-(Benzylamino)ethyl)pyrrolidine-3,4-diol is unique due to the presence of the benzylamino group, which may confer specific binding properties and reactivity compared to its analogs. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.
特性
CAS番号 |
653571-01-8 |
|---|---|
分子式 |
C13H20N2O2 |
分子量 |
236.31 g/mol |
IUPAC名 |
(2R,3S,4R)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C13H20N2O2/c16-12-9-15-11(13(12)17)6-7-14-8-10-4-2-1-3-5-10/h1-5,11-17H,6-9H2/t11-,12-,13+/m1/s1 |
InChIキー |
ZNIOAVFONLBYAN-UPJWGTAASA-N |
異性体SMILES |
C1[C@H]([C@H]([C@H](N1)CCNCC2=CC=CC=C2)O)O |
正規SMILES |
C1C(C(C(N1)CCNCC2=CC=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)

![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12901784.png)
![Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-](/img/structure/B12901788.png)


![8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-](/img/structure/B12901806.png)


![4-Anilino-2-phenyl-7-sulfanylidenefuro[3,4-d]pyrimidin-5(7H)-one](/img/structure/B12901835.png)


![2-phenyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}acetamide](/img/structure/B12901851.png)
